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molecular formula C9H7F3O2 B8367150 1-Isobenzofuranol, 1,3-dihydro-6-(trifluoromethyl)-

1-Isobenzofuranol, 1,3-dihydro-6-(trifluoromethyl)-

Cat. No. B8367150
M. Wt: 204.15 g/mol
InChI Key: AZNCFOPLEIBQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906517B2

Procedure details

6-Trifluoromethyl-3H-isobenzofuran-1-one (1.77 g) is dissolved in methylene chloride (20 ml) and the mixture is cooled to −78° C., and thereto is added a 1.0M diisobutylaluminum hydride in toluene (19.5 ml) and the mixture is stirred for 1 hour and 20 minutes. The reaction solution is cooled to room temperature, and thereto are added a saturated aqueous ammonium chloride solution and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=4:1→3:2) to give 6-trifluoromethyl-1,3-dihydro-isobenzofuran-1-ol (1.36 g). MS (m/z): 187 [M+H—H2O]+
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].C(OCC)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][CH:9]2[OH:12])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
FC(C1=CC=C2COC(C2=C1)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
19.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is separated
WASH
Type
WASH
Details
the organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=4:1→3:2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C1=CC=C2COC(C2=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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